3-哌啶-4-基-1H-吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

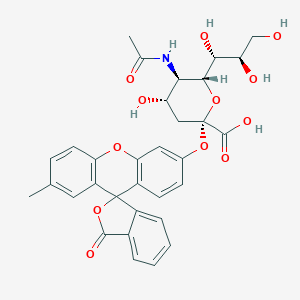

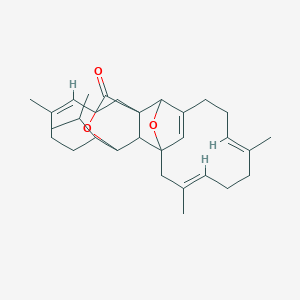

The compound 3-Piperidin-4-YL-1H-indazole is a derivative of the indazole class, which is a heterocyclic compound that has significant importance in medicinal chemistry due to its biological activities. Indazole derivatives, such as the one mentioned, are often synthesized for their potential use as pharmacological agents, particularly in the field of antipsychotic drugs .

Synthesis Analysis

The synthesis of indazole derivatives can be complex, involving multiple steps and requiring efficient processes to achieve high yields. For instance, a five-step synthesis sequence with a 67% overall yield was reported for the preparation of an unsubstituted piperazine intermediate, which is crucial for the synthesis of 3-(1-piperazinyl)-1H-indazole derivatives . Another study reported the synthesis of a related compound, 3-(Piperidin-4-yl)-6,7-dihydro-5H-pyrrolo-[2,1-c][1,2,4]triazole, through a four-step process including etherification, hydrazonation, cyclization, and reduction, with an overall yield of 39% .

Molecular Structure Analysis

The molecular structure of indazole derivatives is characterized by the presence of a nitrogen-containing heterocycle. Structural and spectroscopic characterization using quantum chemical calculations, such as Density Functional Theory (DFT), can provide insights into the energy, geometrical structure, and vibrational wavenumbers of these compounds . For example, the molecular structure of a related molecule, 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, was determined using HF and DFT methods, revealing the most stable conformers and their geometrical parameters .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological activity. The synthesis of these compounds often involves reactions such as arylation, reduction, etherification, hydrazonation, and cyclization . For example, arylation of azoles with bromopyridines followed by reduction of the pyridine ring is a method used to prepare azolyl piperidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Quantum chemical calculations can predict properties like electric dipole moment, polarizability, and hyperpolarizability . Additionally, the HOMO-LUMO gap and molecular electrostatic potential maps can provide information on the reactivity and interaction potential of these molecules .

科学研究应用

合成和化学性质

已经有大量研究致力于合成1H-吲唑的各种衍生物,突显了该化合物在药物化学中的多功能性。研究已经开发了有效的合成衍生物的过程,例如1-(2-氟苯基)-3-(4-((吡啶-2-基) 甲基)哌嗪-1-基)-1H-吲唑,展示了由于光谱分析和对接研究而在药物化学中的重要性(Balaraju, Kalyani, & Laxminarayana, 2019)。此外,通过芳基化和随后的还原过程开发3-和4-(1H-吡唑-1-基)哌啶,展示了该化合物的化学灵活性和进一步药用应用的潜力(Shevchuk et al., 2012)。

生物应用和药理学

对3-哌啶-4-基-1H-吲唑衍生物的生物应用的研究显示出有希望的药理潜力。例如,发现了MK-4827,一种有效的口服聚(ADP-核糖)聚合酶(PARP)抑制剂,在BRCA-1和-2突变肿瘤中表现出疗效,突显了这些化合物在肿瘤学中的治疗潜力(Jones et al., 2009)。该化合物表现出优异的PARP 1和2抑制作用,表明其在癌症治疗中的潜在用途。此外,通过收敛、立体选择性合成开发了一种有效的降钙素基因相关肽(CGRP)受体拮抗剂,展示了该化合物在治疗与CGRP相关的疾病,如偏头痛或某些类型的头痛中的应用(Cann et al., 2012)。

抗真菌和抗微生物活性

一些3-哌啶-4-基-1H-吲唑衍生物的抗真菌和抗微生物性质已经被研究。一系列新颖的化合物,带有1,2,3-三唑和哌啶环,显示出显著的体外抗真菌活性,表明它们作为抗真菌剂的潜力(Sangshetti & Shinde, 2011)。这项研究表明了该化合物在应对真菌感染方面的多功能性,可能导致新的治疗剂。

未来方向

Indazoles have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . The main issue about indazoles is the less abundance in plant sources, and their synthetic derivatives also often face problems with low yield . Therefore, future research may focus on improving the yield of synthetic derivatives of indazoles .

属性

IUPAC Name |

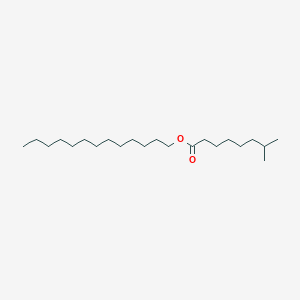

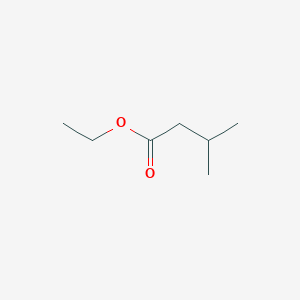

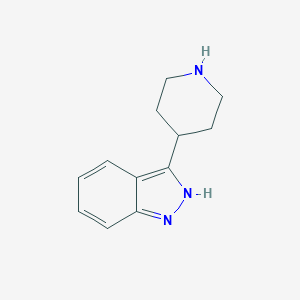

3-piperidin-4-yl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXBDKOYTAXAKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C3C=CC=CC3=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00554735 |

Source

|

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Piperidin-4-YL-1H-indazole | |

CAS RN |

133455-10-4 |

Source

|

| Record name | 3-(Piperidin-4-yl)-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00554735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。